molecular formula C25H26O3 B12792519 m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate CAS No. 51629-37-9

m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate

Cat. No.: B12792519
CAS No.: 51629-37-9
M. Wt: 374.5 g/mol
InChI Key: OGZRPUCCXQXGLD-UHFFFAOYSA-N
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Description

m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate is an organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes a phenoxybenzyl group and a methyl-p-tolylbutyrate moiety. It is often used as an intermediate in the synthesis of more complex molecules and has significant importance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of m-phenoxybenzyl alcohol with 3-methyl-2-p-tolylbutyric acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can significantly improve the production rate. Additionally, purification steps like recrystallization or chromatography are employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxybenzyl group can interact with hydrophobic pockets in proteins, while the methyl-p-tolylbutyrate moiety can form hydrogen bonds or van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • m-Phenoxybenzyl alcohol
  • m-Phenoxybenzyl chloride
  • 3-methyl-2-p-tolylbutyric acid

Uniqueness

m-Phenoxybenzyl 3-methyl-2-p-tolylbutyrate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

51629-37-9

Molecular Formula

C25H26O3

Molecular Weight

374.5 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl 3-methyl-2-(4-methylphenyl)butanoate

InChI

InChI=1S/C25H26O3/c1-18(2)24(21-14-12-19(3)13-15-21)25(26)27-17-20-8-7-11-23(16-20)28-22-9-5-4-6-10-22/h4-16,18,24H,17H2,1-3H3

InChI Key

OGZRPUCCXQXGLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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